molecular formula C26H30N2O6 B2879904 1-(2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 904006-68-4

1-(2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide

Cat. No. B2879904
CAS RN: 904006-68-4
M. Wt: 466.534
InChI Key: QHSMCXYRZBCOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C25H28N2O6. It’s a complex structure that includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and can involve hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

The compound is a pearl white powder . It has a molecular weight of 452.507. More specific physical and chemical properties such as solubility, boiling point, and specific gravity are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study focused on the synthesis of innovative coumarin derivatives containing the thiazolidin-4-one ring, exploring their potential biological properties. The research involved creating compounds through a series of reactions, including hydrazinolysis and condensation, to produce Schiff's bases and subsequently, compounds with potential antibacterial activity against common bacterial strains (Ramaganesh et al., 2010).

Antitumor and Antioxidant Activities

  • Research on the synthesis of benzothiophenes through cyanoacylation and their evaluation for antitumor and antioxidant activities. This study demonstrates the importance of functional groups and their arrangement in creating compounds with significant biological effects (Bialy & Gouda, 2011).

Antibacterial Evaluation

  • Another research effort synthesized novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives. These compounds were evaluated for their antibacterial activities, highlighting the methodological advancements in synthesizing compounds with potential therapeutic uses (Pouramiri et al., 2017).

Anti-Inflammatory and Analgesic Agents

  • A study synthesized novel compounds derived from visnaginone and khellinone, evaluating them as anti-inflammatory and analgesic agents. This research indicates the potential for developing new drugs based on the modification of natural compounds (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

  • Investigation into the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, utilizing computational methods to understand the binding and activity mechanisms at the molecular level (Shim et al., 2002).

TRPM8 Antagonists

  • Development of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides as TRPM8 channel blockers, offering insights into the design, synthesis, and screening process for creating potent and selective blockers with potential therapeutic applications (Chaudhari et al., 2013).

Future Directions

Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry . Future directions could include the development of more efficient synthesis methods, exploration of new pharmacological applications, and further investigation into the properties of specific compounds like the one .

properties

IUPAC Name

1-[2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O6/c1-16-24(18-4-7-21(31-2)23(14-18)32-3)25(29)20-6-5-19(15-22(20)34-16)33-13-12-28-10-8-17(9-11-28)26(27)30/h4-7,14-15,17H,8-13H2,1-3H3,(H2,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSMCXYRZBCOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.